(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride

Medicinal Chemistry ADME Lipophilicity

Stop settling for regioisomers that invalidate your SAR. This precise 5-phenyl-4-aminomethyl oxazole HCl salt (C10H10N2O·HCl, FW 210.66) offers a calculated LogD of -0.486—over 7-fold less lipophilic than the common 2-phenyl regioisomer. Ideal for CNS drug discovery and fragment growing, it minimizes nonspecific binding risk while providing a primary amine for rapid derivatization. Ensure assay fidelity with the correct substitution pattern.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
Cat. No. B7451612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CO2)CN.Cl
InChIInChI=1S/C10H10N2O.ClH/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
InChIKeyVVCNLXSJEQXAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 0.5 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Phenyl-1,3-oxazol-4-yl)methanamine Hydrochloride: A Regioisomeric Oxazole Building Block for Targeted Medicinal Chemistry and Chemical Biology Applications


(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride (CAS base: 933694-58-7; salt: 2639447-75-7) is a heterocyclic primary amine featuring a phenyl substituent at the 5-position of the 1,3-oxazole core. With a molecular formula of C10H10N2O·HCl and a free base molecular weight of 174.2 g/mol [1], this compound serves as a versatile scaffold in medicinal chemistry. Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for biological assay development. The specific 4-aminomethyl, 5-phenyl substitution pattern distinguishes it from closely related regioisomers, a critical factor when selecting a building block for structure-activity relationship (SAR) studies or library synthesis.

Why Regioisomeric Oxazole Building Blocks Cannot Be Interchanged: The Critical Impact of Substituent Positioning on Reactivity, Lipophilicity, and Biological Target Engagement


While the molecular formula C10H10N2O is common to several commercially available oxazole methanamines, generic substitution is scientifically unsound. The position of the aminomethyl group (4-position vs. 2-position) and the phenyl group (5-position vs. 2-position) fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and steric profile. For instance, the target compound (5-phenyl-4-aminomethyl) exhibits a calculated LogD at pH 7.4 of -0.486 [1], whereas its regioisomer, (2-phenyl-1,3-oxazol-4-yl)methanamine, has a LogD of 0.368 [2]. This >0.8 log unit difference translates to a nearly 7-fold variation in lipophilicity, directly impacting membrane permeability, non-specific protein binding, and ultimately, assay outcomes. Such physicochemical disparities underscore why 'in-class' analog replacement without rigorous validation can invalidate SAR hypotheses and lead to erroneous conclusions in hit-to-lead campaigns.

Quantitative Differentiation of (5-Phenyl-1,3-oxazol-4-yl)methanamine Hydrochloride: Evidence-Based Comparison Against Structural Analogs


Comparative LogD Analysis: Lipophilicity Divergence as a Determinant of Membrane Permeability

The target compound (5-phenyl-4-aminomethyl) exhibits a significantly lower lipophilicity compared to its 2-phenyl-4-aminomethyl regioisomer. Calculated LogD at pH 7.4 for the target is -0.486, whereas the comparator has a LogD of 0.368 [1][2]. This divergence is attributed to the electronic environment created by the phenyl substitution pattern on the oxazole ring.

Medicinal Chemistry ADME Lipophilicity

Molecular Weight Differentiation from Methylated Analogs: Impact on Ligand Efficiency Metrics

The target compound (MW 174.2 g/mol) is structurally lighter than its 5-methyl analog, (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine (MW 188.23 g/mol) [1][2]. The absence of a methyl group reduces steric bulk and molecular weight, key parameters in optimizing ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Discovery

Class-Level Inference: The 5-Phenyloxazole Scaffold Confers Potent Tubulin Polymerization Inhibition

While direct biological data for the target compound is not publicly available, the 5-phenyloxazole core is a validated pharmacophore for tubulin polymerization inhibition. A related derivative, compound 9 (N,5-diphenyloxazole-2-carboxamide), exhibited potent antiproliferative activity against Hela, A549, and HepG2 cancer cell lines with IC50 values of 0.78, 1.08, and 1.27 μM, respectively, demonstrating improved cytotoxicity over the reference compound ABT751 .

Oncology Tubulin Inhibitor Antiproliferative

Class-Level Inference: 4-Aryl-5-phenyloxazole Template Validated for Selective COX-2 Inhibition

The 4-aryl-5-phenyloxazole scaffold is a recognized pharmacophore for potent and selective cyclooxygenase-2 (COX-2) inhibition. A representative compound, 2-methyl-5-(4-methylsulfonyl)phenyl-4-phenyl oxazole (1a), demonstrated an IC50 of 0.09 μM against COX-2 with >1000-fold selectivity over COX-1 (IC50 >100 μM) in human enzyme assays [1]. This selectivity profile is critical for minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Inflammation COX-2 Inhibitor Selectivity

Class-Level Inference: 2-Anilino-5-phenyloxazole Template Demonstrates VEGFR2 Kinase Inhibition and In Vivo Antitumor Activity

The 5-phenyloxazole core is integral to a novel class of VEGFR2 kinase inhibitors. The lead template 2-anilino-5-phenyloxazole (5) was optimized to yield compounds with excellent solubility and good oral pharmacokinetics when dosed as the bis-mesylate salt, demonstrating moderate in vivo efficacy against HT29 human colon tumor xenografts [1]. This demonstrates the translational potential of the 5-phenyloxazole scaffold beyond in vitro potency.

Kinase Inhibitor VEGFR2 Antiangiogenic

Optimal Application Scenarios for (5-Phenyl-1,3-oxazol-4-yl)methanamine Hydrochloride Driven by Differential Evidence


Design of CNS-Penetrant Probes Requiring Low Lipophilicity

The target compound's significantly lower calculated LogD (-0.486 at pH 7.4) compared to its 2-phenyl regioisomer (LogD 0.368) makes it a superior choice for central nervous system (CNS) drug discovery programs [1][2]. CNS-penetrant compounds typically require LogD values between 1 and 3; the target compound's lower lipophilicity reduces the risk of high non-specific brain tissue binding and P-glycoprotein efflux, common pitfalls for more lipophilic analogs. This physicochemical advantage allows medicinal chemists to install additional lipophilic functional groups during lead optimization without exceeding desirable CNS property space.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a low molecular weight of 174.2 g/mol and a primary amine handle for facile derivatization, this compound is ideally suited for fragment-based screening and subsequent fragment growing campaigns [1]. Its 5-phenyloxazole core provides a rigid, aromatic scaffold that can engage in π-π stacking and hydrophobic interactions, while the aminomethyl group offers a vector for rapid SAR exploration via amide coupling, reductive amination, or sulfonamide formation. The absence of a 5-methyl group distinguishes it from heavier analogs, ensuring higher initial ligand efficiency and greater room for molecular weight growth during optimization [2].

Building Block for Tubulin Polymerization Inhibitor Libraries

Based on class-level evidence showing that 5-phenyloxazole-2-carboxylic acid derivatives are potent tubulin polymerization inhibitors (e.g., compound 9 with IC50 values of 0.78-1.27 μM against multiple cancer cell lines) [1], this compound serves as a strategic starting material for generating focused libraries targeting the colchicine binding site. The 4-aminomethyl group can be readily elaborated to introduce diverse amide, urea, or heterocyclic moieties, enabling systematic exploration of the pharmacophore requirements for tubulin inhibition and antiproliferative activity.

Scaffold for Selective COX-2 Inhibitor Design and Synthesis

The 5-phenyloxazole template is a validated core for achieving high COX-2 selectivity, with lead compounds demonstrating >1000-fold selectivity over COX-1 (COX-2 IC50 = 0.09 μM vs. COX-1 IC50 >100 μM) [1]. The target compound's substitution pattern provides an entry point for synthesizing 4-substituted analogs, a position known to modulate COX-2 potency and isoform selectivity. This makes it a valuable intermediate for medicinal chemistry teams aiming to develop next-generation anti-inflammatory agents with improved gastrointestinal safety profiles.

Quote Request

Request a Quote for (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.